molecular formula C18H21NO B056265 1-Benzyl-4-phenylpiperidin-4-ol CAS No. 63843-83-4

1-Benzyl-4-phenylpiperidin-4-ol

Cat. No. B056265
CAS RN: 63843-83-4
M. Wt: 267.4 g/mol
InChI Key: FCLMXEAPEVBCKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “1-Benzyl-4-phenylpiperidin-4-ol” derivatives has been explored through various methods, focusing on the affinity for sigma receptors and acetylcholinesterase (AChE) inhibitory activity. One approach involved the synthesis of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, demonstrating high affinity and selectivity for sigma1 receptors, with significant implications for developing radiotracers for imaging studies (Huang et al., 1998). Another study focused on the design and synthesis of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as AChE inhibitors, identifying compounds with potent inhibitory activity and selectivity (Contreras et al., 2001).

Molecular Structure Analysis

The molecular structure of “1-Benzyl-4-phenylpiperidin-4-ol” and its derivatives plays a crucial role in their interaction with biological targets. High-resolution NMR spectroscopy has been employed to analyze the conformations of various derivatives, providing insights into their molecular geometry and electronic properties. For instance, studies on the conformation of the benzyl group in related compounds offer valuable information for understanding the structure-activity relationships (SARs) (Manimekalai et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of “1-Benzyl-4-phenylpiperidin-4-ol” derivatives encompasses a variety of reactions, including aminolysis, benzylation, and dealkylation, which are pivotal for synthesizing pharmacologically relevant compounds. A notable example is the regio- and stereospecific aminolysis of 1-benzyl-3,4-epoxypiperidine, leading to specific isomers of benzylpiperidin-4-ols, which are potential intermediates for antitumor agents (Grishina et al., 2017).

Physical Properties Analysis

The physical properties of “1-Benzyl-4-phenylpiperidin-4-ol” derivatives, including solubility, melting point, and crystal structure, are critical for their practical applications in pharmaceutical development. X-ray crystallography has provided detailed insights into the crystal structures of these compounds, facilitating a deeper understanding of their molecular interactions and stability (Carruthers et al., 1973).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and selectivity, of “1-Benzyl-4-phenylpiperidin-4-ol” derivatives, are instrumental in determining their potential as therapeutic agents. Electrochemical methods have been utilized to synthesize and modify these compounds, offering a green and efficient approach to accessing a wide range of functionalized derivatives with enhanced biological activity (Sharafi-kolkeshvandi et al., 2016).

Scientific Research Applications

  • Diastereoisomeric Piperidin-4-ols :

    • Study on the configurations and proportions of diastereoisomeric 3-methyl-4-phenylpiperidin-4-ols, with findings relevant to 1-benzyl-4-phenylpiperidin-4-ol derivatives (Casy, Iorio, & Pocha, 1967).
  • Sigma Receptor Ligands :

    • Examination of the biological profile of substituted 1-phenyl-2-cyclopropylmethylamines, including derivatives of 4-phenylpiperidin-4-ol, for affinity to sigma receptors (Prezzavento et al., 2007).
  • Stereochemical Studies on Analgetics :

    • Correlating the solid-state conformations of 4-phenylpiperidine analgetics with their properties in solution, offering insights into compounds like 1-benzyl-4-phenylpiperidin-4-ol (Poupaert & Portoghese, 2010).
  • Dealkylation by Hepatic Oxygenases :

    • Investigation of the oxidative dealkylation process of 1-benzyl-4-cyano-4-phenylpiperidine by hepatic oxygenases, relevant to understanding the metabolism of related compounds (McMahon et al., 1979).
  • Synthesis of Trans-3-Amino-1-Benzylpiperidin-4-ols :

    • A report on the synthesis of trans-3-amino-1-benzylpiperidin-4-ols, which can be related to 1-benzyl-4-phenylpiperidin-4-ol derivatives (Grishina et al., 2017).
  • Synthesis and Biological Evaluation of Piperidine Derivatives :

    • Investigation of the synthesis and biological evaluation of various piperidine derivatives, relevant to the study of 1-benzyl-4-phenylpiperidin-4-ol (Bielenica et al., 2011).
  • Rearrangement of Piperidines :

    • Research on the CAN-mediated rearrangement of 4-benzhydrylidenepiperidines, including 1-benzyl-4-phenylpiperidin-4-ol derivatives (Chang et al., 2006).

Safety And Hazards

1-Benzyl-4-phenylpiperidin-4-ol is associated with several hazard statements, including H302-H315-H319 . This indicates that it may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation .

properties

IUPAC Name

1-benzyl-4-phenylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c20-18(17-9-5-2-6-10-17)11-13-19(14-12-18)15-16-7-3-1-4-8-16/h1-10,20H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLMXEAPEVBCKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60213290
Record name 4-Piperidinol, 1-benzyl-4-phenyl-
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Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-phenylpiperidin-4-ol

CAS RN

63843-83-4
Record name 4-Phenyl-1-(phenylmethyl)-4-piperidinol
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Record name 4-Piperidinol, 1-benzyl-4-phenyl-
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Record name 63843-83-4
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Record name 4-Piperidinol, 1-benzyl-4-phenyl-
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Record name 1-benzyl-4-phenylpiperidin-4-ol
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Synthesis routes and methods I

Procedure details

4-Hydroxy-4-phenylpiperidine (0.5 g, 2.8 mmol), benzylbromide (0.5 g, 3 mmol) and potassium carbonate (0.8 g, 6 mmol) were dissolved in DMF (5 mL) and stirred for 2 hours. The mixture was diluted with ethyl acetate and washed with a solution of saturated aqueous sodium carbonate solution then dried over magnesium sulphate, filtered and the solvent removed by evaporation under vacuum. The resulting solid was recrystallised from pentane to give the title compound as a white solid (0.47 g). LCMS m/z 268.3 [M+H]+. R.T.=2.37 min (Analytical Method 4).
Quantity
0.5 g
Type
reactant
Reaction Step One
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0.5 g
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reactant
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0.8 g
Type
reactant
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5 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To 1-benzyl-4-fluoro-4-phenyl-piperidine (0.22 g) in dry DCM (5 mL) was added 1-chloroethylchloroformate (1 mmol). The mixture was stirred for 1 hour and then methanol (5 mL) was added and the mixture stirred overnight. The solvent was removed under vacuum, and the resulting solid triturated from diethyl ether to give the title compound as a white solid (0.12 g). LCMS m/z 180.1 [M+H]+. R.T.=2.27 min (Analytical Method 4).
Name
1-benzyl-4-fluoro-4-phenyl-piperidine
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
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5 mL
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Synthesis routes and methods III

Procedure details

A solution of phenylmagnesium chloride in THF (25%, 33 mL) was added at −10° C. to a solution of 1-Benzylpiperidone (10 g, dissolved in THF). The mixture was warmed to room temperature, stirred for 4 h and quenched by addition of 20% ammonium chloride solution. The mixture was extracted three times with methyl tert. butyl ether and the combined organic layer was dried over sodium sulfate and evaporated to dryness. The crude product was purified by silica gel chromatography to give 14.3 g of the desired product as an orange oil. Rt=1.09 min (Method B). Detected mass: 268.1 (M+H+).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
10 g
Type
reactant
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Quantity
33 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
HD Tagad, Y Hamada, JT Nguyen, K Hidaka… - Bioorganic & medicinal …, 2011 - Elsevier
… To a suspension of 1-benzyl-4-phenylpiperidin-4-ol 10 (105 mg, 0.39 mmol) in CH 3 CN (1 mL) at 0 C was added conc. H 2 SO 4 (0.13 mL, 2.46 mmol) dropwise. The reaction mixture …
Number of citations: 22 www.sciencedirect.com
RJ Conway - 2011 - scholar.archive.org
… Only one reference quoting a 1H NMR spectrum of 1-benzyl-4-phenylpiperidin-4-ol (49) was located and it is believed that data transcription errors have probably occurred in its …
Number of citations: 2 scholar.archive.org
VCM Gasser, B Morandi - 2020 - scholar.archive.org
The advent of transfer hydrogenation and borrowing hydrogen reactions paved the way to manipulate simple alcohols in previously unthinkable manners and circumvent the need for …
Number of citations: 0 scholar.archive.org

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